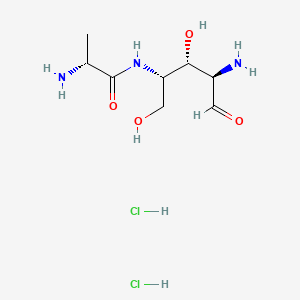
ノルエピネフリン
概要
説明
ノルエピネフリンは、体の「闘争・逃走」反応において重要な役割を果たし、覚醒、注意、心拍数、血圧を上昇させます .
2. 製法
合成経路と反応条件: ノルエピネフリンは、アミノ酸チロシンから合成することができます。このプロセスには、いくつかの段階が含まれます。
チロシンの水酸化: チロシンは、チロシンヒドロキシラーゼ酵素によってL-ドーパに変換されます。
L-ドーパの脱炭酸: L-ドーパは、芳香族L-アミノ酸脱炭酸酵素によってドーパミンに脱炭酸されます。
ドーパミンの水酸化: 最後に、ドーパミンは、ドーパミンβモノオキシゲナーゼによってノルエピネフリンに水酸化されます.
工業的生産方法: 工業的には、ノルエピネフリンは、上記の段階を含む化学合成によって製造されることが多く、高純度と収率を確保するために反応条件を慎重に制御する必要があります。 このプロセスは、通常、触媒と特定の反応環境を使用して、生産を最適化します .
科学的研究の応用
Norepinephrine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study catecholamine chemistry and reactions.
Biology: Investigated for its role in neurotransmission and neuromodulation.
Medicine: Utilized in the treatment of hypotension and cardiac arrest. It is also studied for its role in psychiatric disorders such as depression and anxiety.
Industry: Employed in the synthesis of pharmaceuticals and as a biochemical reagent .
作用機序
ノルエピネフリンは、さまざまな組織のアドレナリン受容体(α受容体とβ受容体)に結合することで、その効果を発揮します。この結合は、細胞内イベントのカスケードを引き起こし、血管収縮、心拍数の増加、グルコース放出の促進につながります。 主な分子標的は、α1、α2、β1、およびβ2アドレナリン受容体です .
類似の化合物:
エピネフリン(アドレナリン): 構造が似ていますが、アミン基にメチル基が結合しています。 .
ドーパミン: ノルエピネフリンの前駆体であり、主にドーパミン受容体に影響を与え、運動制御や報酬経路など、さまざまな生理的役割を果たします
ノルエピネフリンの独自性: ノルエピネフリンは、神経伝達物質とホルモンの両方の役割を果たすという点でユニークであり、中枢神経系と末梢組織の両方に大きな影響を与えます。 αおよびβアドレナリン受容体を調節する能力により、さまざまな生理的効果を発揮し、体のストレス応答における重要な要素となります .
Safety and Hazards
将来の方向性
Several lines of evidence have suggested for decades a role for norepinephrine (NE) in the pathophysiology and treatment of schizophrenia . Recent experimental findings reveal anatomical and physiological properties of the locus coeruleus-norepinephrine (LC-NE) system and its involvement in brain function and cognition .
生化学分析
Biochemical Properties
Norepinephrine interacts with various enzymes, proteins, and other biomolecules. It is synthesized indirectly from the essential amino acid phenylalanine or the non-essential amino acid tyrosine . The direct precursor of norepinephrine is dopamine, which is synthesized from L-DOPA . Norepinephrine exerts its effects by binding to α- and β-adrenergic receptors in different tissues . It triggers vasoconstriction (narrowing of blood vessels), which increases blood pressure .
Cellular Effects
Norepinephrine has profound effects on various types of cells and cellular processes. In the brain, norepinephrine increases arousal and alertness, promotes vigilance, enhances formation and retrieval of memory, and focuses attention . It also increases restlessness and anxiety . In the rest of the body, norepinephrine influences cell function by increasing heart rate and blood pressure, triggering the release of glucose from energy stores, increasing blood flow to skeletal muscle, reducing blood flow to the gastrointestinal system, and inhibiting voiding of the bladder and gastrointestinal motility .
Molecular Mechanism
Norepinephrine functions as a peripheral vasoconstrictor by acting on alpha-adrenergic receptors. It is also an inotropic stimulator of the heart and dilator of coronary arteries as a result of its activity at the beta-adrenergic receptors . Norepinephrine is synthesized from tyrosine as a precursor, and packed into synaptic vesicles. It performs its action by being released into the synaptic cleft, where it acts on adrenergic receptors, followed by the signal termination, either by degradation of norepinephrine, or by uptake by surrounding cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of norepinephrine can change over time. For instance, norepinephrine can influence neuronal activity at a local scale within the cortex . Also, norepinephrine release is lowest during sleep, rises during wakefulness, and reaches much higher levels during situations of stress or danger .
Dosage Effects in Animal Models
The effects of norepinephrine can vary with different dosages in animal models. For example, in dogs anesthetized with isoflurane, norepinephrine increased mean arterial pressure by increasing the cardiac output . At higher dosages, heart rate also contributed to an increase in cardiac output .
Metabolic Pathways
Norepinephrine is involved in several metabolic pathways. The metabolic pathway for norepinephrine is: Phenylalanine → Tyrosine → L-DOPA → Dopamine → Norepinephrine . Norepinephrine activity is efficiently terminated through inactivation by the enzymes catechol-O-methyltransferase (COMT) or monoamine oxidase (MAO), by reuptake into nerve endings, or by diffusion from binding sites .
Transport and Distribution
Norepinephrine is transported and distributed within cells and tissues by the norepinephrine transporter (NET), a protein that is responsible for the sodium-chloride (Na+/Cl−)-dependent reuptake of extracellular norepinephrine . NET is a monoamine transporter and is responsible for the reuptake of norepinephrine, which is essential in regulating concentrations in the synaptic cleft .
Subcellular Localization
Norepinephrine is localized in various subcellular compartments. Studies have shown that norepinephrine activates β1-adrenergic receptors localized to the inner nuclear membrane in cortical astrocytes . Moreover, the norepinephrine transporter (NET) is localized in presynaptic membranes in a manner that can take advantage of regulatory processes targeting lipid raft subdomains .
準備方法
Synthetic Routes and Reaction Conditions: Norepinephrine can be synthesized from the amino acid tyrosine. The process involves several steps:
Hydroxylation of Tyrosine: Tyrosine is converted to L-DOPA by the enzyme tyrosine hydroxylase.
Decarboxylation of L-DOPA: L-DOPA is then decarboxylated to dopamine by aromatic L-amino acid decarboxylase.
Hydroxylation of Dopamine: Finally, dopamine is hydroxylated to norepinephrine by dopamine β-monooxygenase.
Industrial Production Methods: In industrial settings, norepinephrine is often produced through chemical synthesis involving the above steps, with careful control of reaction conditions to ensure high purity and yield. The process typically involves the use of catalysts and specific reaction environments to optimize the production .
化学反応の分析
反応の種類: ノルエピネフリンは、次のようなさまざまな化学反応を起こします。
酸化: ノルエピネフリンは、酸化されてアドレノクロムやその他の誘導体を形成することができます。
還元: 還元されて、ジヒドロキシル化された化合物を形成することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。
還元: 水素化ホウ素ナトリウムなどの還元剤を使用できます。
主要な生成物:
酸化生成物: アドレノクロムやその他のキノン誘導体。
還元生成物: ジヒドロキシル化ノルエピネフリン。
置換生成物: さまざまなアシル化およびアルキル化誘導体
4. 科学研究の応用
ノルエピネフリンは、科学研究において幅広い用途があります。
化学: カテコールアミン化学および反応の研究におけるモデル化合物として使用されます。
生物学: 神経伝達および神経調節における役割が調査されています。
医学: 低血圧や心停止の治療に使用されます。また、うつ病や不安などの精神疾患における役割も研究されています。
工業: 医薬品合成や生化学試薬として使用されます .
類似化合物との比較
Epinephrine (Adrenaline): Similar in structure but has a methyl group attached to the amine group. .
Dopamine: A precursor to norepinephrine, it primarily affects dopaminergic receptors and has different physiological roles, including motor control and reward pathways
Uniqueness of Norepinephrine: Norepinephrine is unique in its dual role as a neurotransmitter and hormone, with significant effects on both the central nervous system and peripheral tissues. Its ability to modulate both α and β adrenergic receptors allows it to have diverse physiological effects, making it a critical component of the body’s stress response .
特性
IUPAC Name |
4-[(1R)-2-amino-1-hydroxyethyl]benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,8,10-12H,4,9H2/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLSHLFXELFNJZ-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CN)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[C@H](CN)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
65277-62-5, 51-40-1 (l-tartrate (1:1)) | |
| Record name | Poly(norepinephrine) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65277-62-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Norepinephrine [INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051412 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5023378 | |
| Record name | Norepinephrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Norepinephrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000216 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Slightly soluble in water, ethanol, diethyl ether; very soluble in alkali, dilute hydrochloric acid, 849 mg/mL | |
| Record name | Norepinephrine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7772 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Norepinephrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000216 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Norepinephrine functions as a peripheral vasoconstrictor by acting on alpha-adrenergic receptors. It is also an inotropic stimulator of the heart and dilator of coronary arteries as a result of it's activity at the beta-adrenergic receptors., The pharmacological actions of norepinephrine and epinephrine have been extensively compared in vivo and in vitro. Both drugs are direct agonists on effector cells, and their actions differ mainly in the ratio of their effectiveness in stimulating alpha and beta2-receptors. They are approximately equipotent in stimulating beta1-receptors. Norepinephrine is a potent alpha agonist and has relatively little action on beta-2 receptors; however, it is somewhat less potent than epinephrine on the alpha receptors of most organs., During cold exposures there is an immediate release of catecholamines (e.g., norepinephrine, dopamine), which activate the sympathetic nervous system to reduce heat loss via peripheral vasoconstriction and shift substrate utilization toward fatty acid metabolism for heat production. | |
| Record name | Norepinephrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00368 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Norepinephrine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7772 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Adrenaline, N-benzyl-1-phenylmethanamine, 2-chloro-1-(3,4-dihydroxyphenyl)ethanone, 2-(dibenzylamino)-1-(3,4-dihydroxyphenyl)ethanone, For more Impurities (Complete) data for Norepinephrine (7 total), please visit the HSDB record page. | |
| Record name | Norepinephrine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7772 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless microcrystals | |
CAS No. |
51-41-2 | |
| Record name | Noradrenaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51-41-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Norepinephrine [INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051412 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Norepinephrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00368 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | norepinephrine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757246 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Norepinephrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Norepinephrine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.088 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NOREPINEPHRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4W3ENH1CV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Norepinephrine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7772 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Norepinephrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000216 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
217 °C (decomposes), 145.2 - 146.4 °C | |
| Record name | Norepinephrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00368 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Norepinephrine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7772 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Norepinephrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000216 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does norepinephrine interact with its target receptors?
A: Norepinephrine primarily interacts with adrenergic receptors, which are classified as α- and β-adrenergic receptors. These receptors are located on various cells and tissues throughout the body, including blood vessels, heart, lungs, and brain. [, , , , , , ]
Q2: What are the downstream effects of norepinephrine binding to α-adrenergic receptors?
A: Activation of α-adrenergic receptors by norepinephrine generally leads to vasoconstriction, which is the narrowing of blood vessels. This effect is primarily mediated by the α1-adrenergic receptor subtype. [, , , ]
Q3: How does norepinephrine affect the heart?
A: Norepinephrine binding to β1-adrenergic receptors on the heart increases heart rate (chronotropic effect) and the force of contraction (inotropic effect). [, , , , , ]
Q4: Does norepinephrine interact with other signaling pathways in the body?
A: Yes, research suggests that norepinephrine can interact with other signaling pathways, such as those involving adenosine and nitric oxide. [, , , ] For instance, in the rat mesentery, norepinephrine-induced vasoconstriction is modulated by Tissue Nonspecific Alkaline Phosphatase (TNAP). [] Additionally, bradykinin can inhibit the release of norepinephrine from sympathetic nerves partly by stimulating the production of nitric oxide. []
Q5: What is the molecular formula and weight of norepinephrine?
A5: The molecular formula of norepinephrine is C8H11NO3, and its molecular weight is 169.18 g/mol.
Q6: Is there any spectroscopic data available for norepinephrine?
A: While specific spectroscopic data wasn't detailed in the provided research, various analytical methods are used to characterize and quantify norepinephrine, including radioenzymatic assays and high-performance liquid chromatography. [, , ]
Q7: Does norepinephrine exhibit any catalytic properties?
A: Norepinephrine itself is not known to possess catalytic properties. Its biological actions stem from its role as a neurotransmitter and hormone, binding to and activating specific receptors. []
Q8: Have computational methods been used to study norepinephrine?
A: While the provided research doesn't detail specific computational studies, QSAR (Quantitative Structure-Activity Relationship) models can be developed to understand the relationship between the structure of norepinephrine analogs and their biological activity. []
Q9: How do structural modifications of norepinephrine affect its activity?
A: Modifications to the norepinephrine structure can significantly impact its receptor binding affinity, selectivity, and downstream effects. For example, substituting the hydroxyl group on the beta carbon can alter its activity at different adrenergic receptor subtypes. [, , ]
Q10: What are some formulation strategies to improve norepinephrine stability?
A: Common strategies involve controlling pH, adding antioxidants, and using protective packaging. While specific formulations weren't discussed in the research, they are crucial for ensuring the drug's efficacy and safety. []
Q11: What SHE regulations apply to norepinephrine handling and use?
A: Norepinephrine, as a potent pharmaceutical, falls under regulations concerning handling, storage, disposal, and occupational exposure limits. Specific regulations vary by country and region. []
Q12: How is norepinephrine metabolized in the body?
A: Norepinephrine is primarily metabolized by the enzymes catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO). These enzymes break down norepinephrine into inactive metabolites that are then excreted in the urine. [, , ]
Q13: What is the half-life of norepinephrine in the circulation?
A: Norepinephrine has a relatively short half-life of approximately 2 minutes in the circulation. []
Q14: What in vivo models are used to study norepinephrine's effects?
A: Animal models, such as dogs and rats, are commonly used to study the cardiovascular effects of norepinephrine. For instance, dogs have been used to investigate the impact of norepinephrine on cardiac contractility and blood pressure. [, , , , ]
Q15: Are there known mechanisms of resistance to norepinephrine?
A: Resistance to norepinephrine can develop due to various factors, such as downregulation of adrenergic receptors, impaired receptor signaling, or altered drug metabolism. []
Q16: What are some potential adverse effects associated with norepinephrine?
A: While not the focus of this Q&A, it's important to note that norepinephrine, like any drug, can have adverse effects. These can include but are not limited to hypertension, tachycardia, and tissue necrosis with extravasation. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





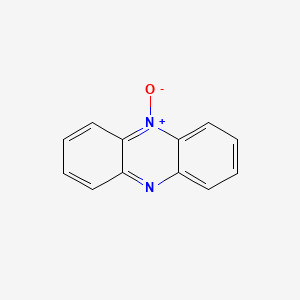
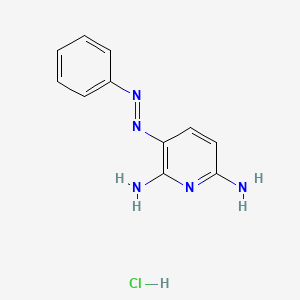


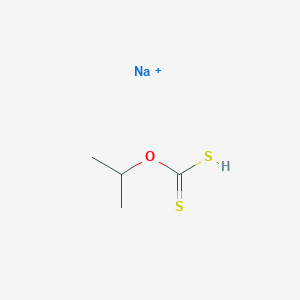
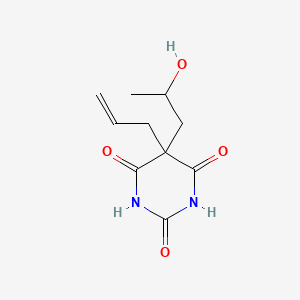
![2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenoxy]-, monohydrochloride](/img/structure/B1679796.png)
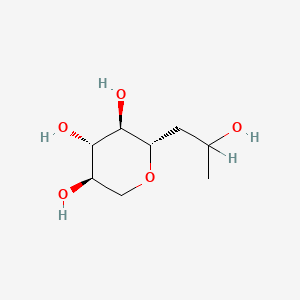

![(2R)-2-amino-N-[(2S,3R,4R)-4-amino-1,3-dihydroxy-5-oxopentan-2-yl]propanamide](/img/structure/B1679802.png)
